molecular formula C7H4ClF3O3S B2959499 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261776-35-5

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2959499
CAS No.: 1261776-35-5
M. Wt: 260.61
InChI Key: BVQUOGYVCGCDOX-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S It is characterized by the presence of a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 3-(Difluoromethoxy)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions, such as biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, as well as its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)benzenesulfonyl chloride
  • 5-Fluorobenzene-1-sulfonyl chloride
  • 3-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride

Uniqueness

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the compound’s reactivity and interactions with other molecules. These unique properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-4(9)1-5(3-6)14-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUOGYVCGCDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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